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Compound of Interest

Compound Name: Anti-inflammatory agent 7

Cat. No.: B14756373 Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary
This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activity of the novel anti-inflammatory compound

designated as f4 (also marketed as Anti-inflammatory agent 7). This limonin derivative has

demonstrated significant anti-inflammatory properties by suppressing pro-inflammatory

cytokines through the inhibition of the NF-κB and MAPK signaling pathways. Data presented

herein is primarily derived from the foundational study by Bian M, et al., "Design, Synthesis,

and In Vitro and In Vivo Biological Evaluation of Limonin Derivatives for Anti-Inflammation

Therapy," published in the Journal of Agricultural and Food Chemistry in 2021.

Chemical Structure and Properties
Compound f4 is a semi-synthetic derivative of limonin, a naturally occurring triterpenoid. The

structural modification involves the formation of a 1,2,3-triazole ring linked to the limonin

scaffold via a propargyl ether.

Chemical Name: (3a'R,4'R,5a'R,7'R,8'S,10'R,10a'S,12a'R)-10'-((1-(4-methoxyphenyl)-1H-1,2,3-

triazol-4-yl)methoxy)-4',10',12a'-trimethyl-2',3',3a',4',5a',6',7',8',10',10a'-decahydro-1H,5'H-

spiro[furan-3,9'-furo[2',3':5,6]naphtho[2,1-d]oxepine]-2,5,11'-trione

Chemical Structure:
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Caption: 2D Chemical Structure of Compound f4.

Physicochemical Properties

The key physicochemical properties of compound f4 are summarized in the table below.

Property Value Reference

CAS Number 2759194-24-4 [1][2][3]

Molecular Formula C36H40N4O9 [1][2][3]

Molecular Weight 672.72 g/mol [1][2][3]

SMILES

O=C1[C@@H]2[C@]3(O2)

[C@@]4(C)--INVALID-LINK--

([H])OC6(C)C)(COC5=O)

[C@@]6([H])C/C4=N\OCC7=C

N(C8=CC=C(OC)C=C8)N=N7"

>C@([H])CC[C@@]3(C)--

INVALID-LINK--O1

[2]

Biological Activity and Mechanism of Action
Compound f4 exerts its anti-inflammatory effects by inhibiting the production of key pro-

inflammatory mediators. The primary mechanism of action is the blockade of the Nuclear

Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In Vitro Anti-inflammatory Activity

The inhibitory effects of compound f4 on the production of nitric oxide (NO) and pro-

inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are

presented below.
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Mediator IC50 (µM) of f4
IC50 (µM) of
Limonin

IC50 (µM) of
Celecoxib
(Control)

Reference

NO 1.34 ± 0.11 > 20 2.58 ± 0.13 [4]

TNF-α 3.25 ± 0.15 > 20 7.36 ± 0.26 [4]

IL-6 2.89 ± 0.12 > 20 6.95 ± 0.19 [4]

IL-1β 3.16 ± 0.14 > 20 7.21 ± 0.25 [4]

Data from Bian M, et al. (2021)

Mechanism of Action: Signaling Pathway Inhibition

Compound f4 was shown to significantly inhibit the phosphorylation of key proteins in the

MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells. Specifically, it reduces the

phosphorylation of p38, ERK1/2, and JNK in the MAPK pathway, and inhibits the

phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit in the NF-

κB pathway.[4]
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Caption: Inhibition of NF-κB and MAPK pathways by Compound f4.
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

3.1 Synthesis of Compound f4

The synthesis of compound f4 from limonin involves a multi-step process. A key intermediate is

limonin-7-O-(2-propynyl)-7-oxime, which is then reacted with 1-azido-4-methoxybenzene via a

copper-catalyzed azide-alkyne cycloaddition (click chemistry).

Limonin Limonin-7-oxime

NH2OH·HCl,
Pyridine

Limonin-7-O-(2-propynyl)-7-oxime

Propargyl bromide,
K2CO3, DMF

Compound f4

CuSO4·5H2O,
Sodium ascorbate,

t-BuOH/H2O

1-azido-4-
methoxybenzene

CuSO4·5H2O,
Sodium ascorbate,

t-BuOH/H2O

Click to download full resolution via product page

Caption: Synthetic workflow for Compound f4.

Protocol:

Preparation of Limonin-7-oxime: Limonin is reacted with hydroxylamine hydrochloride in

pyridine at 80 °C for 4 hours.

Preparation of Limonin-7-O-(2-propynyl)-7-oxime: Limonin-7-oxime is dissolved in DMF, and

potassium carbonate and propargyl bromide are added. The mixture is stirred at room

temperature for 3 hours.

Synthesis of Compound f4: To a solution of Limonin-7-O-(2-propynyl)-7-oxime and 1-azido-4-

methoxybenzene in a t-BuOH/H2O mixture, sodium ascorbate and copper(II) sulfate

pentahydrate are added. The reaction is stirred at room temperature for 12 hours. The

product is purified by column chromatography.

3.2 In Vitro Anti-inflammatory Assay (RAW 264.7 cells)
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Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS

and 1% penicillin-streptomycin at 37 °C in a 5% CO2 incubator.

Compound Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-

treated with various concentrations of compound f4 for 1 hour.

LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1

µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is

measured using the Griess reagent assay as an indicator of NO production.

Cytokine Measurement (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the culture

supernatant are quantified using commercially available ELISA kits according to the

manufacturer's instructions.

3.3 Western Blot Analysis for MAPK and NF-κB Pathways

Cell Lysis: RAW 264.7 cells are treated as described above (3.2), but for a shorter duration

(e.g., 30-60 minutes) to observe signaling events. Cells are then washed with cold PBS and

lysed with RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein

assay kit.

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-

polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour. It

is then incubated overnight at 4 °C with primary antibodies specific for total and

phosphorylated forms of p38, ERK1/2, JNK, IκBα, and p65.

Detection: After washing, the membrane is incubated with HRP-conjugated secondary

antibodies for 1 hour. The protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

3.4 In Vivo Acute Lung Injury (ALI) Mouse Model
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Animal Model: Male C57BL/6 mice are used.

Compound Administration: Mice are pre-treated with compound f4 (e.g., via intraperitoneal

injection) at specified doses for a set period.

ALI Induction: Acute lung injury is induced by intratracheal instillation of LPS (e.g., 5 mg/kg).

Sample Collection: After a specific time (e.g., 6-24 hours) post-LPS challenge, mice are

euthanized. Bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells.

Lung tissues are harvested for histopathological analysis (H&E staining) and to measure

myeloperoxidase (MPO) activity (an index of neutrophil infiltration).

Analysis: Cytokine levels in BALF are measured by ELISA. Lung tissue is also homogenized

for Western blot analysis as described above.

Conclusion
Compound f4 (CAS 2759194-24-4) is a potent limonin-derived anti-inflammatory agent. It

demonstrates superior efficacy in vitro compared to its parent compound and the standard

NSAID celecoxib. Its well-defined mechanism of action, involving the dual inhibition of the

critical NF-κB and MAPK inflammatory signaling pathways, makes it a compelling lead

compound for the development of new therapies for inflammatory diseases. Further

investigation, including detailed pharmacokinetic, pharmacodynamic, and toxicology studies, is

warranted to fully evaluate its therapeutic potential.

Disclaimer: This document is intended for research and informational purposes only. All

experimental procedures should be conducted in accordance with established laboratory safety

protocols and ethical guidelines for animal research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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